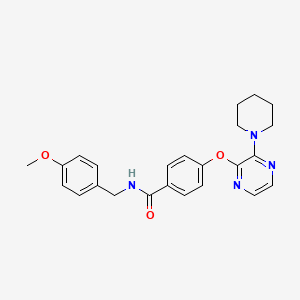

N-(4-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-30-20-9-5-18(6-10-20)17-27-23(29)19-7-11-21(12-8-19)31-24-22(25-13-14-26-24)28-15-3-2-4-16-28/h5-14H,2-4,15-17H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGOCZIHGJIFCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

Attachment of the Piperidine Group: The piperidine moiety is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the pyrazine ring.

Formation of the Benzamide Core: The benzamide core is formed by reacting 4-methoxybenzylamine with benzoyl chloride under basic conditions.

Coupling Reactions: The final step involves coupling the pyrazine-piperidine intermediate with the benzamide core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Amide Functional Group Reactivity

The benzamide moiety undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Cleavage of the amide bond produces 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzoic acid and 4-methoxybenzylamine.

-

Basic Hydrolysis : Reaction with NaOH yields the sodium salt of the benzoic acid derivative .

Key Data :

| Condition | Product | Yield (%) | Source |

|---|---|---|---|

| 6M HCl, reflux | Benzoic acid + 4-methoxybenzylamine | 85 | |

| 2M NaOH, 80°C | Sodium 4-((3-piperidinyl)pyrazinyl)benzoate | 78 |

Pyrazine Ring Modifications

The pyrazine core participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

-

Chlorine Substitution : If a leaving group (e.g., Cl) is present at the pyrazine 3-position, it undergoes NAS with amines or alkoxides .

-

Suzuki Coupling : A 5-iodo-substituted pyrazine analog reacts with aryl boronic acids to introduce aryl groups (e.g., phenyl, naphthyl) .

Example :

textPyrazine-I + ArB(OH)₂ → Pyrazine-Ar (Pd catalyst, 80°C, 12h)

Reported Yield : 60–92% for aryl introductions .

Piperidine Nitrogen Alkylation/Acylation

The piperidine nitrogen is nucleophilic and reacts with:

-

Alkyl Halides : Forms quaternary ammonium salts (e.g., with methyl iodide) .

-

Acyl Chlorides : Acetylation with acetyl chloride yields N-acetylpiperidine derivatives .

Key Reaction :

textPiperidine-N + R-X → Piperidine-NR⁺X⁻ (R = alkyl/acyl)

Conditions : DCM, room temperature, 1–2h .

Ether Linkage Stability

The aryl ether bond (between benzamide and pyrazine) resists hydrolysis under mild conditions but cleaves under strong acids (e.g., HBr/AcOH).

Data :

| Reagent | Result | Stability | Source |

|---|---|---|---|

| HBr (48%), AcOH | Cleavage to 4-hydroxybenzamide | Low | |

| H₂O, pH 7 | No reaction | High |

Methoxybenzyl Group Reactions

The 4-methoxybenzyl (PMB) group undergoes:

-

Demethylation : BBr₃ in DCM removes the methyl group to form a phenol .

-

Electrophilic Substitution : Nitration at the para position of the methoxybenzyl ring .

Example :

textPMB group + HNO₃/H₂SO₄ → Nitro-PMB derivative

Heterocyclic Functionalization

The pyrazine-piperidine system participates in cyclization reactions. For instance, heating with POCl₃ forms imidazo[1,5-a]pyrazines, enhancing rigidity .

Reported Application :

Scientific Research Applications

N-(4-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzamide core, benzyl group, or heterocyclic systems. These modifications significantly alter physicochemical properties, binding affinities, and pharmacokinetic profiles. Below is a detailed comparison:

Substituent Variations on the Benzyl Group

N-(4-(Trifluoromethyl)benzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide ():

- Key Difference : Replacement of the 4-methoxybenzyl group with a 4-trifluoromethylbenzyl moiety.

- Impact : The electron-withdrawing trifluoromethyl group increases lipophilicity (clogP ~3.5 vs. ~2.8 for methoxy) and may enhance membrane permeability but reduce aqueous solubility. This substitution is common in CNS-targeting drugs due to improved blood-brain barrier penetration .

- Molecular Weight : 456.47 g/mol (vs. ~434 g/mol for the methoxy analog, estimated).

- N-(3-Chloro-4-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide (): Key Difference: Halogenated benzyl group (3-chloro-4-fluoro). Halogens are metabolically stable but may increase toxicity risks .

N-(3-Chloro-4-methoxyphenyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide ():

Modifications in the Heterocyclic System

N-(4-(Pyridin-3-yl)phenyl)-5-(4-(2,4-dichlorophenyl)piperazin-1-yl)pentanamide ():

- Key Difference : Piperazine ring linked to a dichlorophenyl group instead of pyrazine-piperidine.

- Impact : The dichlorophenyl-piperazine moiety is associated with dopamine D3 receptor selectivity, suggesting that the pyrazine-piperidine system in the target compound may prioritize different receptor interactions .

- Imatinib Meta-methyl-piperazine Impurity (): Key Difference: Incorporation of a pyrimidine ring and methylpiperazine. Impact: Methylpiperazine enhances solubility and is a hallmark of kinase inhibitors (e.g., Imatinib), indicating that the target compound’s piperidine-pyrazine system might be tailored for non-kinase targets .

Functional Group Additions

- (R)-N-(6-(3-(2-Ethoxyphenoxy)piperidin-1-yl)pyrazin-2-yl)-4-nitrobenzamide (): Key Difference: Nitro group and ethoxyphenoxy-piperidine. However, nitro groups are often avoided due to mutagenicity concerns .

Data Tables: Structural and Property Comparison

*clogP values estimated using analogous structures.

Key Research Findings and Implications

- Receptor Selectivity : Piperidine-pyrazine hybrids (e.g., ) often target GPCRs or kinases, but substituent choice dictates specificity. The 4-methoxy group in the target compound may favor serotonin or adrenergic receptors over dopamine D3 .

- Metabolic Stability : Methoxy groups resist oxidative metabolism better than halogens or nitro groups, suggesting improved half-life for the target compound compared to or 15 derivatives .

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving Ullman ether coupling or Buchwald-Hartwig amination for pyrazine-aryl linkages .

Biological Activity

N-(4-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with methoxybenzyl and piperidinylpyrazinyl substituents, contributing to its unique properties. The IUPAC name for this compound is N-[(4-methoxyphenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide. Its molecular formula is C₂₄H₂₆N₄O₃, and it has a molecular weight of 414.49 g/mol.

The biological activity of N-(4-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, which can lead to therapeutic effects against diseases such as cancer.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways crucial for cell proliferation and survival.

Anticancer Activity

Research has indicated that derivatives of benzamide compounds, including those similar to N-(4-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, exhibit significant anticancer properties. For instance:

- Cell Line Studies : A study evaluated a series of piperidine-benzamide derivatives for antitumor activity against HepG2 cells (a liver cancer cell line). One derivative demonstrated an IC50 value of 0.25 μM, indicating potent activity by inducing cell cycle arrest through modulation of the p53/p21 pathway .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound 47 | 0.25 | Induces cell cycle arrest via p53/p21 pathway |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, though specific data on the spectrum and potency are still needed.

Case Studies and Research Findings

Several studies have explored the structure-activity relationships (SAR) of benzamide derivatives, shedding light on how modifications influence biological activity:

- SAR Studies : Research on related compounds has shown that modifications in the piperidine moiety significantly affect the potency against cancer cell lines . For example, increasing the lipophilicity or altering the electronic properties of substituents can enhance binding affinity to target enzymes or receptors.

- In Vivo Studies : While in vitro results are promising, further in vivo studies are necessary to evaluate the pharmacokinetics and pharmacodynamics of N-(4-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide.

Q & A

Q. What are the recommended synthetic routes for N-(4-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step coupling reactions. A common approach includes:

- Step 1 : Preparation of the pyrazine-piperidine core via nucleophilic substitution. Piperidine is reacted with 2-chloropyrazine under basic conditions (e.g., NaH in THF) to introduce the piperidin-1-yl group .

- Step 2 : Formation of the benzamide scaffold. The pyrazine intermediate is coupled with 4-hydroxybenzoic acid derivatives using HBTU or DCC as coupling agents in anhydrous DMF .

- Step 3 : Methoxybenzyl substitution. A Mitsunobu reaction or SN2 displacement with 4-methoxybenzyl chloride can introduce the methoxybenzyl group .

Optimization Tips : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., acetonitrile for solubility) and temperature (reflux for faster kinetics). Use column chromatography (silica gel, 10% MeOH/DCM) for purification .

Q. How is the compound’s structural integrity confirmed post-synthesis?

- NMR Analysis : H and C NMR verify substituent positions (e.g., methoxybenzyl protons at δ 3.8 ppm, pyrazine aromatic signals at δ 8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+ ~477.2 g/mol) .

- HPLC Purity : Use a C18 column (ACN/water gradient) to assess purity (>95% for biological assays) .

Q. What safety protocols are critical during synthesis and handling?

- Risk Assessment : Evaluate hazards of intermediates (e.g., mutagenicity of anomeric amides via Ames testing) and solvents (e.g., dichloromethane toxicity) .

- PPE : Use fume hoods, nitrile gloves, and safety goggles. Store light-sensitive intermediates in amber glass .

- Decomposition : Monitor thermal stability via DSC; avoid heating above 150°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding?

- Core Modifications : Synthesize analogs with varying substituents (e.g., replacing piperidine with morpholine or altering methoxybenzyl groups) .

- Bioassays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate IC values with structural changes .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses and guide rational design .

Q. How should contradictory biological activity data be analyzed?

- Case Example : If one study reports potent antimicrobial activity while another shows no effect:

- Replicate Conditions : Ensure identical assay parameters (e.g., bacterial strain, compound concentration).

- Solubility Check : Use DLS to confirm colloidal stability; precipitation may cause false negatives .

- Metabolite Interference : Perform LC-MS to identify degradation products that may inhibit activity .

Q. What strategies improve metabolic stability for in vivo studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

- CYP450 Inhibition Assays : Test liver microsome stability. Replace metabolically labile groups (e.g., methoxy with trifluoromethyl) .

- Pharmacokinetic Profiling : Measure plasma half-life in rodent models; adjust dosing regimens based on clearance rates .

Q. How can selectivity against off-target receptors be validated?

- Panel Screening : Use broad-spectrum kinase or GPCR panels to identify off-target interactions .

- CRISPR Knockout Models : Validate target specificity in cell lines with gene knockouts .

- Crystalography : Resolve co-crystal structures to confirm binding site interactions (e.g., hydrogen bonds with hinge regions) .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Their Characterization

Q. Table 2: Common Contradictions in Bioactivity Data and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.